3-ethynyl-N-methylpyridin-4-amine
Description
3-Ethynyl-N-methylpyridin-4-amine is a pyridine derivative featuring an ethynyl group (-C≡CH) at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the pyridine ring.
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-ethynyl-N-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-6-10-5-4-8(7)9-2/h1,4-6H,2H3,(H,9,10) |
InChI Key |
PLFKSCVXTUKFIL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-methylpyridin-4-amine typically involves the alkylation of pyridin-4-amine with an ethynylating agent. One common method is the reaction of pyridin-4-amine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethynyl-N-methylpyridin-4-one.
Reduction: Formation of 3-ethynyl-N-methylpiperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-ethynyl-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group plays a crucial role in this interaction by forming covalent bonds with the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Ethynyl vs. Trimethylsilyl Ethynyl : The ethynyl group in this compound is more reactive than its trimethylsilyl-protected analogs (). The silyl group in compounds like 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine stabilizes the alkyne but requires deprotection for further reactions .
- Positional Effects : Substituent placement significantly impacts electronic properties. For example, 3-ethoxypyridin-4-amine () has an electron-donating ethoxy group at position 3, contrasting with the electron-withdrawing ethynyl group in the target compound. This difference alters the basicity of the amine and reactivity in electrophilic substitutions.
- Heterocyclic Hybrids : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () demonstrates the integration of pyridine with pyrazole, a strategy used to enhance binding affinity in drug design.
Physicochemical Properties
- Melting Points : Compounds with bulky substituents (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, m.p. 104–107°C ) exhibit higher melting points compared to simpler amines like 3-ethoxypyridin-4-amine, which lacks rigid groups.
- Solubility: The ethynyl group’s hydrophobicity may reduce aqueous solubility compared to ethoxy or amino-substituted derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
